1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are thought to interact with enzymes or receptors in the body, altering their function .
Action Environment
The action of a compound can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. For example, some compounds are only active under certain pH conditions .
Biological Activity
1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 224.25 g/mol. The presence of the cyanomethyl group and thiophene moiety contributes to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₄O₂S |
Molar Mass | 224.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways.
- Study Findings : A study indicated that certain derivatives demonstrated an IC50 value of less than 10 μM against COX-2, suggesting potent anti-inflammatory action .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation.
- Case Study : In a cytotoxicity assay against human cancer cell lines (e.g., HepG2 and MCF-7), the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin .
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
HepG2 | 8.74 | 6.39 |
MCF-7 | 5.35 | 3.78 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored, with some compounds showing effectiveness against various bacterial strains.
- Research Insights : A study highlighted that similar compounds were effective against Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Bacterial Cell Walls : Its antimicrobial action likely involves damaging bacterial cell walls or interfering with metabolic processes.
Properties
IUPAC Name |
2-(cyanomethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-2-3-13-9(10(14)15)5-8(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKJJCWQMHLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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